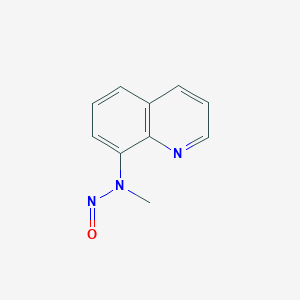

8-Quinolinamine, N-methyl-N-nitroso-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Quinolinamine, N-methyl-N-nitroso-, also known as N-methyl-N-nitrosoquinolin-8-amine, is a compound with the molecular formula C10H9N3O and a molar mass of 187.2 . It’s a derivative of 8-Aminoquinoline, which is also known as 8-Quinolinamine .

Synthesis Analysis

The synthesis of N-nitrosamines, including 8-Quinolinamine, N-methyl-N-nitroso-, can be achieved under solvent, metal, and acid-free conditions using tert-butyl nitrite (TBN). This method offers broad substrate scope, easy isolation procedure, and excellent yields .Molecular Structure Analysis

The molecular structure of 8-Quinolinamine, N-methyl-N-nitroso- involves the formation of potent electrophilic alkylating agents. These reactive intermediates are formed by spontaneous decomposition in the case of nitrosoureas and related compounds, or by metabolic activation .Chemical Reactions Analysis

8-Quinolinamines have shown to exhibit potent in vitro antimalarial activity and promising antifungal and antibacterial activities . They can also undergo photosensitization to generate unique triplet state reactivity of N-nitrososulfoximides .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Quinolinamine, N-methyl-N-nitroso- include a predicted density of 1.22±0.1 g/cm3 and a predicted boiling point of 381.6±24.0 °C .科学的研究の応用

N-Nitroso Compounds and Betel Quid Chewing

Research on betel quid chewers has shown the presence of tobacco-specific and betel nut-specific N-nitroso compounds in saliva and urine. These findings underscore the potential carcinogenic risk associated with betel quid chewing, which could contribute to cancer of the upper alimentary tract. The study indicates that N-nitroso compounds can form in vivo, suggesting a possible mechanism for the carcinogenic effects observed in betel quid chewers (Nair et al., 1985).

Quinolinic Acid and Neurological Disease

Quinolinic acid, a metabolite related to 8-Quinolinamine, has been studied for its role in neurological diseases. Elevated levels of quinolinic acid in cerebrospinal fluid and post-mortem brain tissue have been linked to inflammatory diseases and neurological dysfunction. This suggests that quinolinic acid may mediate neuronal damage and dysfunction, potentially offering insights into therapeutic strategies for inflammatory neurological diseases (Heyes et al., 1992).

Dietary N-Nitroso Compounds and Cancer Risk

The relationship between dietary intake of N-nitroso compounds and the risk of gastrointestinal cancers has been a subject of research. Studies have shown that dietary nitrosamines, derived from cooking methods of red meat, are significantly associated with a higher risk of stomach cancer. This underscores the importance of understanding the sources and effects of N-nitroso compounds in the diet and their implications for cancer risk (de Stefani et al., 1998).

Endogenous Formation of N-Nitroso Compounds

Research has also focused on the endogenous formation of N-nitroso compounds in tobacco users, providing evidence of increased nitrosation in certain groups compared to those without such habits. This suggests that endogenous nitrosation processes could contribute to cancer risk, emphasizing the need for interventions to reduce exposure to N-nitroso compounds (Chakradeo et al., 1994).

作用機序

Target of Action

8-Quinolinamine, N-methyl-N-nitroso-, also known as Nitrosoureas, primarily targets DNA . Nitrosoureas are alkylating agents that form DNA-DNA cross-links as well as 2-chloroethylated and 2-hydroxyethylated adducts . The N-7-position of guanine is the predominantly alkylated site .

Mode of Action

The compound interacts with its target, DNA, by forming DNA-DNA cross-links . This interaction results in DNA damage, which can inhibit DNA replication and transcription, leading to cell death . A close correlation exists between the potential of a given compound to induce DNA-DNA cross-links and its antineoplastic effectiveness .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways . The formation of DNA-DNA cross-links can lead to DNA damage, which can inhibit these pathways . The downstream effects include cell cycle arrest and apoptosis .

Pharmacokinetics

It’s worth noting that the compound’s effectiveness is closely correlated with its ability to induce dna-dna cross-links . This suggests that the compound may have good bioavailability, allowing it to reach its target, DNA, effectively.

Result of Action

The molecular effect of the compound’s action is the formation of DNA-DNA cross-links, leading to DNA damage . On a cellular level, this can result in cell cycle arrest and apoptosis . The compound has shown antineoplastic effectiveness, suggesting it may be useful in cancer treatment .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-methyl-N-quinolin-8-ylnitrous amide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-13(12-14)9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZTXQRRNQKAAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC2=C1N=CC=C2)N=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2966135.png)

![N-(2-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2966136.png)

![9-bromo-5-(furan-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2966140.png)

![Ethyl 2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2966141.png)

![6-chloro-N-[4-(trifluoromethyl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2966150.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2966152.png)

![5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2966153.png)